molecular formula C16H9F3O2S B6404568 3-[Benzo(b)thiophen-2-yl]-5-trifluoromethylbenzoic acid, 95% CAS No. 1261980-15-7

3-[Benzo(b)thiophen-2-yl]-5-trifluoromethylbenzoic acid, 95%

Cat. No. B6404568
CAS RN: 1261980-15-7
M. Wt: 322.3 g/mol
InChI Key: QAJSGNIGNXRIKO-UHFFFAOYSA-N
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Description

3-[Benzo(b)thiophen-2-yl]-5-trifluoromethylbenzoic acid, or 3-BTMBA, is a chemical compound with a wide range of applications. It has been used in various scientific research fields, including organic synthesis, biochemical and physiological studies, and drug development. The compound has a unique structure, which is composed of two benzene rings and a thiophene ring. It is a white, crystalline solid with a melting point of 162-164 °C and a boiling point of 176-178 °C. 3-BTMBA is soluble in ethanol, acetone, and chloroform, and is insoluble in water.

Scientific Research Applications

3-BTMBA has a wide range of applications in scientific research. It has been used in organic synthesis as a starting material for the synthesis of various organic compounds. It has also been used in biochemical and physiological studies to study the binding of drugs to proteins, as well as to study the structure and function of proteins. Additionally, 3-BTMBA has been used in drug development, as it has been found to be a potent inhibitor of the enzyme cytochrome P450.

Mechanism of Action

The mechanism of action of 3-BTMBA is not yet fully understood. However, it is believed that the compound binds to the active site of cytochrome P450, which is an enzyme involved in the metabolism of drugs. This binding prevents the enzyme from catalyzing the metabolism of the drug, thus inhibiting its activity. Additionally, 3-BTMBA has been found to bind to other proteins, such as the enzyme phospholipase A2, suggesting that it may have other mechanisms of action.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-BTMBA are not yet fully understood. However, it has been found to be a potent inhibitor of cytochrome P450, which is an enzyme involved in the metabolism of drugs. Additionally, 3-BTMBA has been found to bind to other proteins, such as the enzyme phospholipase A2, suggesting that it may have other biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

The advantages of using 3-BTMBA in lab experiments include its availability, low cost, and high purity (95%). Additionally, the compound is relatively stable and has a wide range of applications in scientific research. The main limitation of 3-BTMBA is its low solubility in water, which may limit its use in certain experiments.

Future Directions

The future directions for 3-BTMBA research include further investigation of its biochemical and physiological effects, as well as its potential applications in drug development. Additionally, further research into the synthesis of 3-BTMBA and its derivatives may lead to the development of more efficient and cost-effective synthesis methods. Finally, research into the structure and function of proteins that bind to 3-BTMBA may provide further insight into the compound's mechanisms of action.

Synthesis Methods

3-BTMBA can be synthesized using a variety of methods. The most commonly used method is the reaction of 5-bromo-2-trifluoromethylbenzoic acid and 2-thiophenecarboxaldehyde in the presence of a base, such as potassium carbonate. This reaction produces 3-BTMBA and 5-bromo-2-trifluoromethylbenzoic acid as byproducts. Other synthetic methods for 3-BTMBA include the reaction of 5-bromo-2-trifluoromethylbenzoic acid with thiophene-2-carboxaldehyde in the presence of a base, such as potassium carbonate, and the reaction of 5-bromo-2-trifluoromethylbenzoic acid and 2-thiophenecarboxaldehyde in the presence of a base, such as potassium carbonate.

properties

IUPAC Name

3-(1-benzothiophen-2-yl)-5-(trifluoromethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F3O2S/c17-16(18,19)12-6-10(5-11(7-12)15(20)21)14-8-9-3-1-2-4-13(9)22-14/h1-8H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAJSGNIGNXRIKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=CC(=CC(=C3)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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